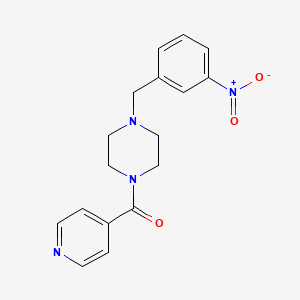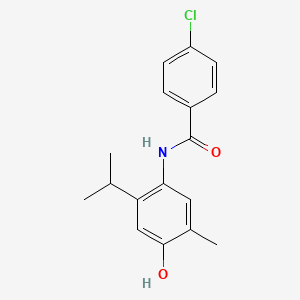![molecular formula C17H16N4O2 B5559074 2-methyl-4-phenyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B5559074.png)
2-methyl-4-phenyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the condensation of various precursors under specific conditions. For instance, derivatives similar to the target compound have been synthesized through the interaction of substituted oxadiazoles with secondary amines, showcasing the versatility and reactivity of these heterocyclic frameworks (Ho & Yao, 2009). The synthesis routes typically employ cyclization reactions, highlighting the importance of selecting appropriate starting materials and reaction conditions to achieve the desired pyrimidine frameworks.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including those containing oxadiazole and tetrahydrofuran groups, is characterized by the presence of multiple heteroatoms, which influence the electronic and steric properties of the molecule. The planarity or near-planarity of the pyrimidine and oxadiazole rings contributes to the molecule's ability to participate in π-π interactions, affecting its binding and reactivity characteristics (Galenko et al., 2023).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including electrophilic substitution and nucleophilic addition, due to the electron-rich nature of the pyrimidine ring. The presence of functional groups like oxadiazole and tetrahydrofuran further expands the chemical reactivity, enabling the formation of complex structures and the introduction of additional functional groups for targeted applications (Smicius et al., 2002).
Physical Properties Analysis
The physical properties of "2-methyl-4-phenyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine" derivatives, such as solubility, melting point, and crystallinity, are influenced by the molecular structure and substituent effects. The incorporation of heterocyclic elements like oxadiazole and tetrahydrofuran typically affects the compound's polarity, solubility in various solvents, and overall stability.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are dictated by the presence of nitrogen atoms in the pyrimidine ring and the electronic effects of adjacent substituents. The oxadiazole moiety, known for its electron-withdrawing character, can influence the electronic distribution across the molecule, affecting its reactivity patterns and interactions with biological targets (Kotaiah et al., 2012).
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Antimicrobial Activities
Pyrimidine derivatives have shown significant potential in the development of new therapeutic agents, exhibiting a range of biological activities. For instance, thiazolo[3,2-a]pyrimidine derivatives have been synthesized and tested for their anti-inflammatory activities, with some compounds showing moderate efficacy at certain dosages compared to standard treatments like indomethacin (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999). Additionally, novel pyrazolo[3,4-d]pyrimidine derivatives, including oxadiazole variants, have demonstrated moderate to outstanding antimicrobial activity against various bacterial and fungal strains, underscoring their potential as lead compounds for further antimicrobial research (El-sayed, Ibrahim, Soltan, & Abo-Kul, 2017).
Fluorescent Compounds for Optical Applications
The synthesis and spectral characteristics of novel fluorescent compounds based on the pyrimidine scaffold, such as 6-(2-substituted-1,3,4-oxadiazol-5-yl)-2-phenylthieno[2,3-d]pyrimidine, highlight their potential in optical applications. These compounds exhibit intense blue to yellow-green fluorescence, suggesting their use in creating fluorescent probes and materials (Ho & Yao, 2009).
Anticancer Agents
Pyrimidine derivatives have also been explored for their anticancer properties. The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, a class of compounds that include pyrimidine structures, has shown moderate cytotoxicity against MCF-7 breast cancer cell lines. This research indicates the potential of pyrimidine-based compounds in the development of new anticancer agents (Redda & Gangapuram, 2007).
Antineoplastic Activity
Research into benzimidazole condensed with pyrimidine ring systems has yielded compounds with variable degrees of antineoplastic activity. Some synthesized derivatives showed promising activity against certain cancer cell lines, underscoring the therapeutic potential of pyrimidine derivatives in cancer treatment (Abdel-Hafez, 2007).
Eigenschaften
IUPAC Name |
5-(2-methyl-4-phenylpyrimidin-5-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-11-18-9-14(15(19-11)12-5-3-2-4-6-12)17-20-16(21-23-17)13-7-8-22-10-13/h2-6,9,13H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOSZXKEIFTZOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=CC=CC=C2)C3=NC(=NO3)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-phenyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5558993.png)

![4-(1H-imidazol-1-ylmethyl)-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B5559001.png)
![2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5559005.png)
![3-(methoxymethyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5559019.png)
![4-methoxy-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5559031.png)
![N-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5559037.png)
![2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)benzoic acid](/img/structure/B5559040.png)

![(1-methyl-1H-imidazol-2-yl){1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5559059.png)

![1-(2,5-dimethyl-3-furoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5559071.png)
![N-benzyl-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5559076.png)
![4-methyl-N'-{4-[(2-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5559082.png)